

GSK3186899: A Comparative Guide to its Efficacy in Leishmania Species

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Compound of Interest

Compound Name: GSK3186899

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **GSK3186899** against various Leishmania species, with a focus on its performance relative to other anti-leishmanial agents. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Executive Summary

GSK3186899 is a preclinical candidate drug that has demonstrated significant efficacy against Leishmania donovani, the primary causative agent of visceral leishmaniasis (VL). It functions as a potent inhibitor of cdc-2-related kinase 12 (CRK12), a protein essential for the parasite's cell cycle progression. While most of the available data pertains to L. donovani, the essentiality of CRK12 in other Leishmania species, such as L. mexicana, suggests a broader potential spectrum of activity. This guide synthesizes the current knowledge on **GSK3186899**'s efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Comparative Efficacy of GSK3186899

The following tables summarize the in vitro and in vivo efficacy of **GSK3186899**, primarily against Leishmania donovani, and compare it with established anti-leishmanial drugs.

In Vitro Efficacy against *Leishmania donovani* Amastigotes

Compound	Target Species	Assay Type	EC50 (μM)	Host Cell	Selectivity Index (SI)	Reference
GSK3186899	L. donovani	Intra-macrophage	1.4	THP-1	>35.7	[1][2]
Miltefosine	L. donovani	Intra-macrophage	0.9	THP-1	-	[1]
Amphotericin B	L. donovani	Intra-macrophage	0.07	THP-1	-	[1]
Paromomycin	L. donovani	Intra-macrophage	6.6	THP-1	-	[1]

Note: A higher Selectivity Index (SI = Host Cell EC50 / Parasite EC50) indicates greater selectivity for the parasite over the host cell.

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis (*L. donovani*)

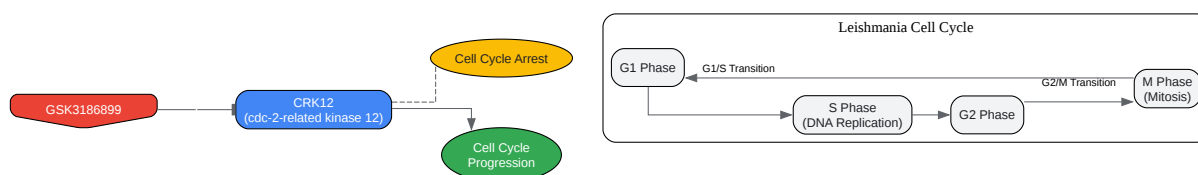
Compound	Dose	Dosing Regimen	Parasite Load Reduction (%)	Mouse Strain	Reference
GSK3186899	25 mg/kg	Twice daily (b.i.d.) for 10 days (oral)	99	BALB/c	[3]
Miltefosine	12 mg/kg	Once daily for 5 days (oral)	~70 (ED70)	BALB/c	[2]

Efficacy against Other Leishmania Species

Direct efficacy data for **GSK3186899** against *Leishmania* species other than *L. donovani* is limited. However, the target of **GSK3186899**, CRK12, has been identified as an essential gene for the viability of *Leishmania mexicana* promastigotes, suggesting that **GSK3186899** may also be effective against this species[4]. A related compound, GSK3494245/DDD1305143, has shown activity against *Leishmania infantum*, the other major causative agent of visceral leishmaniasis[5]. Further studies are required to definitively determine the efficacy of **GSK3186899** across a broader range of pathogenic *Leishmania* species, including those responsible for cutaneous and mucocutaneous leishmaniasis.

Mechanism of Action: Inhibition of CRK12

GSK3186899 exerts its anti-leishmanial effect by targeting and inhibiting cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase crucial for the regulation of the parasite's cell cycle[1] [6]. Inhibition of CRK12 disrupts the normal progression of the cell cycle, ultimately leading to parasite death[7]. This mode of action is distinct from many existing anti-leishmanial drugs, offering a potential advantage in overcoming drug resistance.



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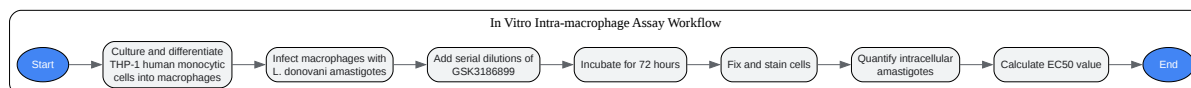
Figure 1. Mechanism of action of **GSK3186899** on the *Leishmania* cell cycle.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Intra-macrophage Leishmania donovani Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.



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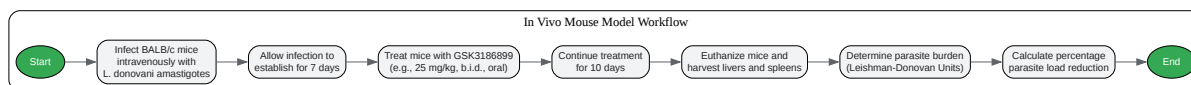
Figure 2. Experimental workflow for the in vitro intra-macrophage assay.

Methodology:

- **Host Cell Culture:** Human monocytic THP-1 cells are cultured and differentiated into macrophages.
- **Parasite Infection:** Differentiated THP-1 cells are infected with *L. donovani* amastigotes.
- **Compound Treatment:** Following infection, the cells are treated with serial dilutions of **GSK3186899**.
- **Incubation:** The treated, infected cells are incubated for 72 hours to allow for compound activity.
- **Quantification of Parasite Load:** The number of intracellular amastigotes is determined, typically through microscopic analysis after staining.
- **Data Analysis:** The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.

In Vivo Mouse Model of Visceral Leishmaniasis

This model assesses the efficacy of compounds in a living organism, providing data on pharmacokinetics and overall in vivo activity.



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References

1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
 2. pubs.acs.org [pubs.acs.org]
 3. researchgate.net [researchgate.net]
 4. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani | MDPI [mdpi.com]
 5. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
 6. 2024.sci-hub.se [2024.sci-hub.se]
 7. biorxiv.org [biorxiv.org]
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